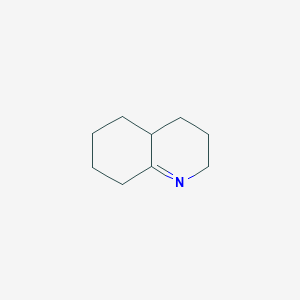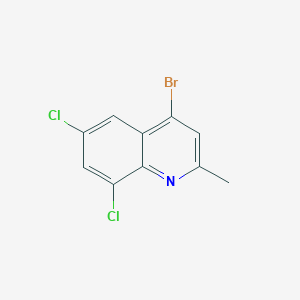
2,3,4,4a,5,6,7,8-octahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,4a,5,6,7,8-octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinoline, where the aromatic ring is partially hydrogenated, resulting in a saturated bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6,7,8-octahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline under high pressure in the presence of a catalyst such as palladium on carbon. The reaction typically occurs in a solvent like ethanol or acetic acid at elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, the reaction of cyclohexanone with ammonia or primary amines under acidic conditions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert quinoline to its hydrogenated form.
化学反应分析
Types of Reactions
2,3,4,4a,5,6,7,8-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic substitution reactions can occur on the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated octahydroquinoline derivatives.
科学研究应用
2,3,4,4a,5,6,7,8-octahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4,4a,5,6,7,8-octahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, which is fully aromatic.
Decahydroquinoline: A fully saturated derivative.
Tetrahydroquinoline: A partially hydrogenated derivative with fewer hydrogen atoms added compared to 2,3,4,4a,5,6,7,8-octahydroquinoline.
Uniqueness
This compound is unique due to its specific degree of hydrogenation, which imparts distinct chemical and physical properties. Its partially saturated structure allows for a balance between stability and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
1074-06-2 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h8H,1-7H2 |
InChI 键 |
CHNGBZJSFRNNKJ-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCC2C1 |
规范 SMILES |
C1CCC2=NCCCC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















